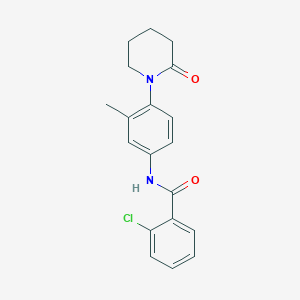

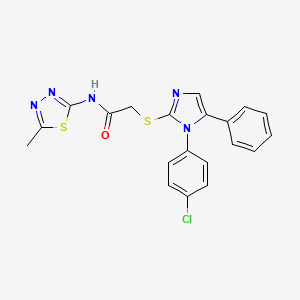

2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is commonly referred to as "compound X" in the scientific literature. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different areas.

Scientific Research Applications

Receptor Interaction Studies

One of the primary applications of benzamide derivatives, including compounds structurally related to 2-chloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, is in the study of receptor interactions. For example, raclopride, a substituted benzamide drug, has been shown to be a potent and selective antagonist of dopamine D-2 receptors. Its high affinity for striatal 3H-spiperone binding sites and its selective antagonistic properties make it a useful tool in studies of central dopamine D-2 receptors both in vitro and in vivo (Köhler et al., 1985).

Anticancer Evaluations

Another significant application is in anticancer research, where derivatives of benzamides have been synthesized and evaluated against various cancer cell lines. For instance, a series of substituted benzamides exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These compounds were compared to etoposide, a reference drug, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Enzyme Inhibition Studies

Compounds structurally similar to this compound have also been explored for their enzyme inhibition properties. For example, piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide structure led to significant increases in activity, highlighting the role of these compounds in developing potential treatments for diseases like Alzheimer's (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free, prothrombinase, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of 2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in antithrombotic efficacy, as demonstrated in pre-clinical studies .

properties

IUPAC Name |

2-chloro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-13-12-14(21-19(24)15-6-2-3-7-16(15)20)9-10-17(13)22-11-5-4-8-18(22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSLAPBROUBROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

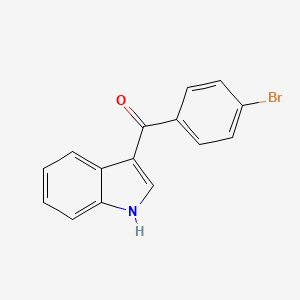

![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2720533.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2720537.png)

![2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2720544.png)

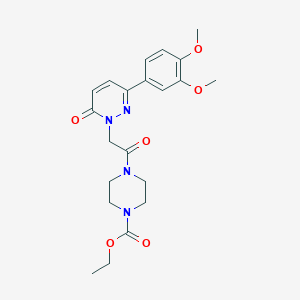

![3-[[1-[2-(4-Methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2720547.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720550.png)

![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2720552.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2720554.png)